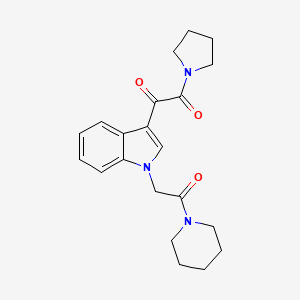

2-(4-Chlorophenyl)-1-methylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

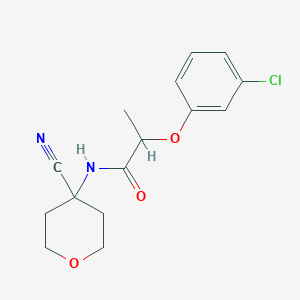

2-(4-Chlorophenyl)-1-methylbenzimidazole, also known as CP-1, is a chemical compound that belongs to the benzimidazole family. It is a white crystalline powder that is soluble in water and organic solvents. CP-1 has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Nonlinear Optical Properties

The compound has been studied for its electronic and optical properties , particularly in the context of nonlinear optics . It exhibits significant second and third-order nonlinear optical properties , which are crucial for applications such as optical switching, memory devices, and signal processing . The high static and dynamic polarizability of the compound suggests its potential use in optoelectronic device fabrication .

Thermal Properties of Polymers

Research has explored the use of derivatives of 4-chlorophenyl in the synthesis of polysulfone telechelics . These materials have diverse industrial applications due to their excellent mechanical, chemical, and thermal properties. They are used in adhesives, membranes for fuel cells, and as matrices for fiber-reinforced composites . The thermal stability and glass transition temperatures of these polymers make them suitable for high-performance applications.

Catalysis

Compounds with a chlorophenyl moiety have been used as catalysts in various reactions, including Diels-Alder reactions . They also serve as polymerization agents and reagents in the synthesis of pharmaceuticals and agrochemicals, indicating their broad utility in chemical synthesis and industry.

Antimicrobial and Larvicidal Activities

Imidazole derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial and larvicidal activities . These compounds have shown promise as potential lead molecules for the development of new larvicides and antibiotic agents , addressing the growing resistance to traditional antimicrobial medications.

Pharmaceutical Applications

The imidazole core is a significant structure in medicinal chemistry, with derivatives displaying a range of biological characteristics, including antidiabetic properties . The compound’s derivatives are found in commercial drugs such as clotrimazole (antifungal) and miconazole (antifungal) , highlighting its importance in pharmaceuticals.

Enzyme Mimicry and Biological Oxidation

Derivatives of the compound have been studied for their ability to mimic enzymes, particularly in the oxidation of catechol to o-quinone . This reaction is biologically relevant, as o-quinones are involved in processes such as melanin biosynthesis and the oxidative browning of plant products . The catalytic activities of these complexes are significant for both biological studies and industrial applications.

properties

IUPAC Name |

2-(4-chlorophenyl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYYYTWUVIVVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2565964.png)

![N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2565966.png)

![5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2565968.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2565969.png)

![5-Isopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565976.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565977.png)